

Replicating Published Findings on SDZ 224-015: A Comparative Guide

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Compound of Interest

Compound Name: SDZ 224-015

Cat. No.: B10837935

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on **SDZ 224-015**, a potent inhibitor of both caspase-1 and the SARS-CoV-2 main protease (Mpro). The information is intended to assist researchers in replicating and expanding upon these key findings by offering detailed experimental protocols, comparative data with alternative compounds, and visualizations of the underlying biological pathways.

Quantitative Data Comparison

The following tables summarize the reported efficacy of **SDZ 224-015** and its alternatives.

Table 1: In Vitro Inhibitory Activity of Caspase-1 Inhibitors

Compound	Target	IC50 / Ki	Species	Assay Conditions
SDZ 224-015	Caspase-1 (ICE)	Potent inhibitor	Rat	In vivo models of inflammation
Belnacasan (VX-765)	Caspase-1	Ki: 0.8 nM[1]	Human	Cell-free assay
Caspase-4	Ki: <0.6 nM[1]	Human	Cell-free assay	
IL-1 β & IL-18 release	IC50: ~0.7 μ M[1]	Human PBMCs	LPS-induced	
Pralnacasan (VX-740)	Caspase-1 (ICE)	Ki: 1.4 nM[2]	Not specified	Not specified
Ac-YVAD-CMK	Caspase-1	Ki: 0.8 nM[3]	Not specified	Irreversible inhibitor

Table 2: In Vitro Inhibitory Activity of SARS-CoV-2 Main Protease (Mpro) Inhibitors

Compound	IC50	Assay Conditions
SDZ 224-015	30 nM	Irreversible inhibitor
Boceprevir	0.95 μ M - 4.13 μ M[4][5][6]	FRET assay
GC-376	0.03 μ M - 0.89 μ M[7][8]	FRET assay
Nirmatrelvir (PF-07321332)	4 nM - 7.3 nM[9]	FRET assay

Table 3: In Vivo Efficacy of **SDZ 224-015** in Rat Models

Model	Endpoint	Route of Administration	ED50 / Effective Dose
Carrageenan-induced Paw Edema	Reduction of edema	Oral	~25 µg/kg
Lipopolysaccharide-induced Pyrexia	Reduction of fever	Oral	11 µg/kg
Interleukin-1 β -induced Pyrexia	Reduction of fever	Oral	4 µg/kg
Randall-Selitto Yeast-inflamed Paw Pressure Test	Analgesia	Oral	Significant at 1 mg/kg

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in the literature for **SDZ 224-015** are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Procedure:

- **Animal Model:** Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals should be housed under standard laboratory conditions with free access to food and water.
- **Compound Administration:** **SDZ 224-015** or the vehicle control is administered orally (p.o.) via gavage. The volume is typically 1 mL/kg.
- **Induction of Edema:** One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
- **Measurement of Edema:** Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically 1, 2, 3, 4, and 5 hours.

- **Data Analysis:** The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Randall-Selitto Yeast-Inflamed Paw Pressure Test in Rats

This test is used to evaluate the analgesic properties of a compound by measuring the threshold to a mechanical stimulus in an inflamed paw.

Procedure:

- **Animal Model:** Male Wistar or Sprague-Dawley rats (150-200g) are used.
- **Induction of Inflammation:** A 10% (w/v) suspension of brewer's yeast in sterile saline is injected into the sub-plantar surface of the right hind paw to induce inflammation and hyperalgesia.
- **Compound Administration:** **SDZ 224-015** or the vehicle control is administered orally at a specified time after yeast injection, typically when hyperalgesia has developed (e.g., 2-3 hours).
- **Measurement of Nociceptive Threshold:** At various time points after compound administration, a constantly increasing pressure is applied to the plantar surface of the inflamed paw using a specialized analgesy-meter. The pressure at which the rat withdraws its paw is recorded as the nociceptive threshold. A cut-off pressure is set to avoid tissue damage.
- **Data Analysis:** The change in nociceptive threshold from baseline is calculated for each animal. The analgesic effect is determined by comparing the thresholds of the treated groups to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to assess the antipyretic (fever-reducing) activity of a compound.

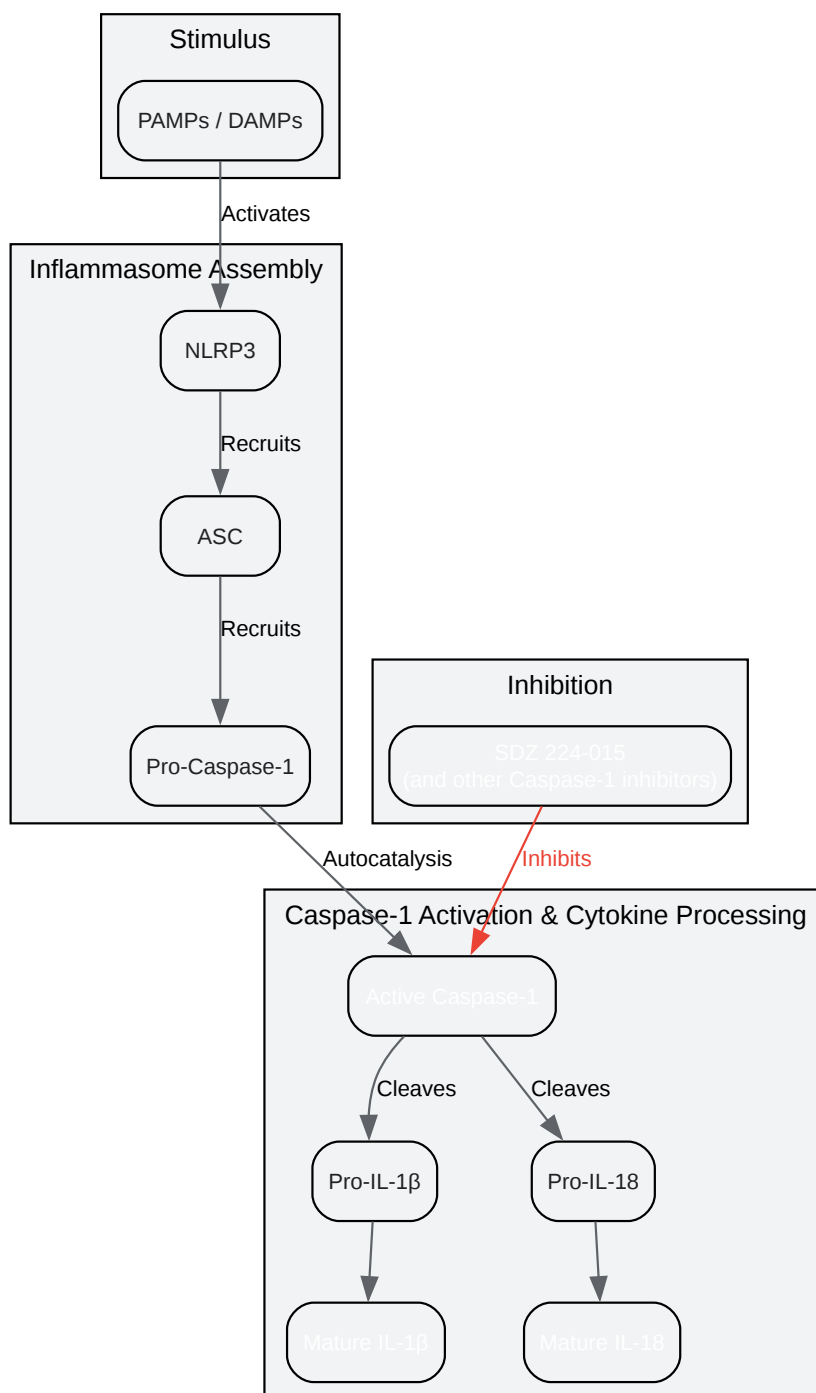
Procedure:

- **Animal Model:** Male Wistar or Sprague-Dawley rats (150-200g) are used. Rectal temperature is measured at baseline using a digital thermometer.
- **Compound Administration:** **SDZ 224-015** or the vehicle control is administered orally.
- **Induction of Pyrexia:** One hour after compound administration, lipopolysaccharide (LPS) from *E. coli* is injected subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 50-100 µg/kg.
- **Measurement of Rectal Temperature:** Rectal temperature is measured at regular intervals (e.g., every hour) for up to 6 hours after LPS injection.
- **Data Analysis:** The change in rectal temperature from baseline is calculated for each animal. The antipyretic effect is determined by comparing the temperature changes in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

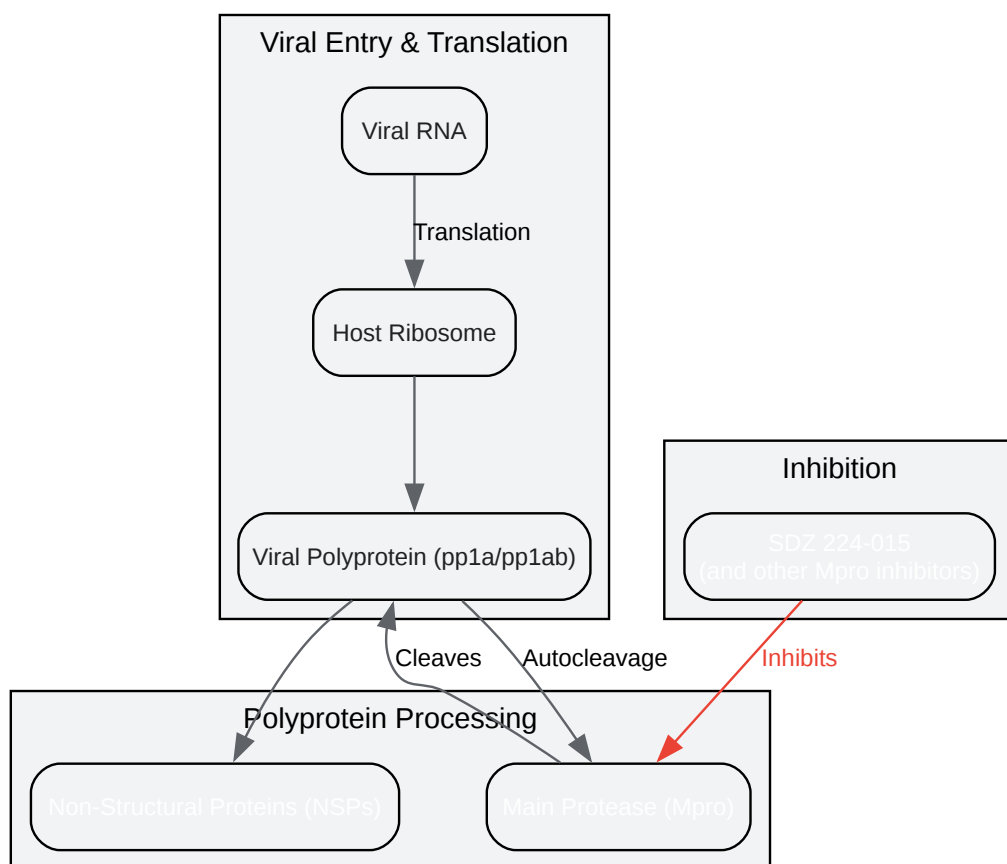
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating inhibitors.

Inflammasome Activation and Caspase-1 Signaling Pathway

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Caption: Inflammasome signaling pathway leading to caspase-1 activation.

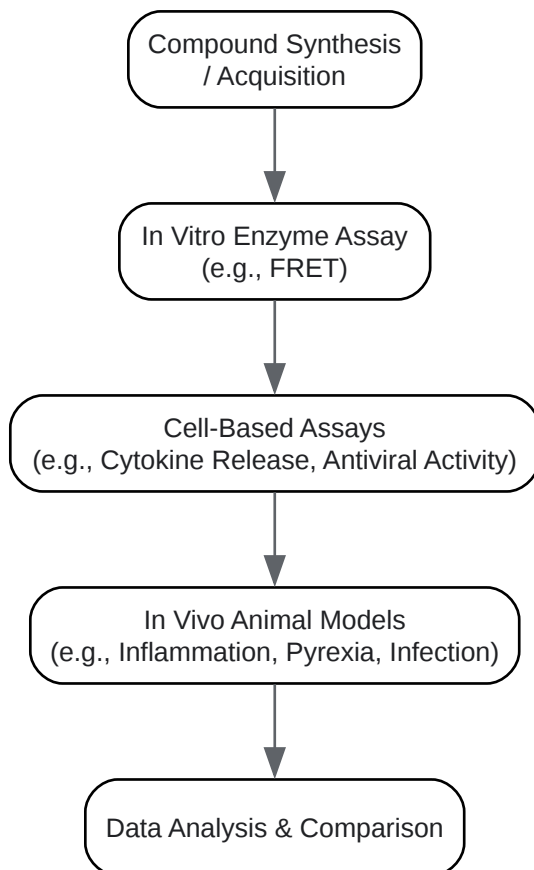
SARS-CoV-2 Replication and Mpro Inhibition



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Caption: SARS-CoV-2 polyprotein processing by the main protease (Mpro).

General Experimental Workflow for Inhibitor Evaluation



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Caption: A generalized workflow for the evaluation of enzyme inhibitors.

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